molecular formula C13H25N B13608684 1-(4-Ethylcyclohexyl)cyclopentan-1-amine

1-(4-Ethylcyclohexyl)cyclopentan-1-amine

Cat. No.: B13608684
M. Wt: 195.34 g/mol
InChI Key: ADPLVYGOEQXESB-UHFFFAOYSA-N
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Description

1-(4-Ethylcyclohexyl)cyclopentan-1-amine is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the class of cyclohexylamine derivatives, which are recognized as important intermediates and key scaffolds in the synthesis of a variety of complex molecules . This amine functional group serves as a versatile building block for the construction of diverse macrocyclic frameworks and other chemotypes, which are crucial in exploring new chemical spaces for drug discovery, particularly against challenging protein targets . As a specialist building block, it holds potential for use in divergent synthesis strategies, including intramolecular cyclizations and the formation of C-C bonds, to create libraries of compounds for high-throughput screening . Researchers can utilize this amine in the development of new synthetic methodologies, leveraging its functional group for further derivatization. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) before handling.

Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)cyclopentan-1-amine

InChI

InChI=1S/C13H25N/c1-2-11-5-7-12(8-6-11)13(14)9-3-4-10-13/h11-12H,2-10,14H2,1H3

InChI Key

ADPLVYGOEQXESB-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2(CCCC2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(4-Ethylcyclohexyl)cyclopentan-1-amine

General Synthetic Strategy

The synthesis of this compound typically involves:

The reaction conditions, catalysts, and reagents vary depending on the synthetic route chosen, with attention to optimizing yield and purity.

Specific Synthetic Routes

Cyclopentane Ring Formation and Substitution

One common approach involves starting with cyclopentanone derivatives, which undergo reductive amination or nucleophilic substitution to introduce the amine group and the 4-ethylcyclohexyl substituent. For example, the cyclopentanone can be reacted with 4-ethylcyclohexylamine or its derivatives under reductive amination conditions using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Reductive Amination via Imine Intermediates

According to patent literature on amines with secondary aliphatic amino groups, a widely used method involves:

This process can be performed in one pot or in two steps, isolating the imine if necessary. Hydrogenation can be carried out using molecular hydrogen under elevated pressure (5 to 250 bar) and temperature (20°C to 160°C) with suitable catalysts, or by using hydride reagents such as LiAlH4 or sodium borohydride (NaBH4).

For this compound, the aldehyde component would be cyclopentanecarboxaldehyde or a related derivative, and the amine component would be 4-ethylcyclohexylamine or a suitable precursor.

Use of Lithium Aluminum Hydride and Other Hydrides

Reduction of imines or amides derived from the cyclopentane and 4-ethylcyclohexyl precursors using hydrides like LiAlH4 is a classical method to obtain the target amine. This method provides strong reducing conditions capable of converting carbonyl or imine intermediates to the corresponding amines.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Disadvantages Yield Range (%) Reference
Reductive amination via imine Aldehyde + amine, H2, catalyst (Pd/C, Rh) One-pot, scalable, mild conditions Requires high-pressure equipment 70–90
Hydride reduction (LiAlH4, NaBH4) Imine or amide intermediate, dry solvents Strong reducing power, high yield Sensitive to moisture, hazardous 60–85
Catalytic macrocyclization Cu or Rh catalysts, tosylhydrazones, alkynes Enables complex ring formation Complex substrates, specialized 50–81

Chemical Reactions Analysis

1-(4-Ethylcyclohexyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethylcyclohexyl)cyclopentan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Ethylcyclohexyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. Additionally, the compound may modulate enzymatic activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Applications/Findings References
1-(4-Ethylcyclohexyl)cyclopentan-1-amine C₁₃H₂₅N 4-Ethylcyclohexyl ~195.35* Pharmaceutical intermediate (enzymatic synthesis)
1-(4-Chlorophenyl)cyclopentan-1-amine C₁₁H₁₄ClN 4-Chlorophenyl 195.69 Building block for bioactive molecules
1-[(4-Chlorophenyl)methyl]cyclopentan-1-amine C₁₂H₁₆ClN 4-Chlorobenzyl 209.72 Lab-scale organic synthesis
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine C₁₀H₁₅N₃O Oxadiazole-cyclopropyl 193.25 Potential kinase inhibitors (research)
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine C₁₁H₂₃N₃ 4-Methylpiperazinyl 197.33 Anticancer drug intermediates (e.g., COMPOUND 41)
1-(Sec-butyl)cyclopentan-1-amine C₉H₁₉N Sec-butyl 141.25 Experimental synthetic intermediate

*Estimated based on molecular formula.

Key Observations:
  • Stereochemical Control : Enzymatic synthesis (transaminase-catalyzed) of the target compound contrasts with traditional methods for analogs (e.g., reductive amination or azide reduction), offering superior stereoselectivity .
  • Pharmaceutical Relevance : Piperazinyl-substituted analogs (e.g., (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine) demonstrate direct utility in anticancer agents, while the target compound’s applications remain inferred from structural parallels .

Biological Activity

1-(4-Ethylcyclohexyl)cyclopentan-1-amine is an organic compound classified as an amine, notable for its unique structure comprising a cyclopentane ring bonded to a cyclohexyl group with an ethyl substituent at the para position. This configuration imparts distinct steric and electronic properties that influence its reactivity and potential biological interactions.

  • Molecular Formula: C13H25N
  • Molecular Weight: Approximately 191.29 g/mol

The compound's structural features contribute to its versatility in synthetic organic chemistry and potential applications in biological systems.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological pathways. The steric hindrance provided by the cyclohexyl group may enhance its binding affinity to certain receptors or enzymes, potentially modulating their activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory Effects: Some studies suggest that compounds with similar structures have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
  • Neuroprotective Properties: There is emerging evidence that cyclic amines can exert neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative disorders .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key features and potential activities:

Compound NameStructural FeaturesUnique AspectsPotential Biological Activity
1-Cyclohexylpropane-1-amineCyclohexane ring with propyl groupSimpler structure; lacks ethyl substitutionLimited anti-inflammatory effects
2-(Cyclohexyl)ethylamineEthanolamine derivative with cyclohexaneDifferent functional group; varied reactivityPotential for neuroprotective effects
N,N-DiethylcyclohexanamineTwo ethyl groups on nitrogenIncreased steric hindrance; altered activityMay exhibit different receptor binding
4-EthylanilineAniline derivative with ethyl groupAromatic system; different reactivity patternsKnown for various pharmacological activities

Uniqueness: The combination of cyclic structures and specific substituent positioning in this compound may confer distinct physical properties and biological interactions compared to similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Study: A case study investigated the neuroprotective effects of cyclic amines in animal models of neurodegeneration, revealing promising results indicating that such compounds could mitigate neuronal damage through antioxidant mechanisms .
  • Anti-inflammatory Research: Another study focused on the anti-inflammatory properties of related compounds, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role for this compound in inflammatory disease management .
  • Behavioral Studies: Behavioral assessments in rodent models have shown that cyclic amines can influence mood and anxiety-related behaviors, indicating possible applications in treating mood disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Ethylcyclohexyl)cyclopentan-1-amine, and what factors influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as:

Cyclohexane Functionalization : Alkylation of cyclohexane derivatives with ethyl groups under Friedel-Crafts-like conditions.

Cyclopentane-Amine Formation : Reductive amination or nucleophilic substitution to attach the amine group to the cyclopentane ring.

Purification : Techniques like column chromatography or recrystallization are critical for isolating the final product.

  • Factors affecting yield and purity include solvent choice (polar aprotic solvents enhance reactivity), temperature control (exothermic reactions require cooling), and catalyst selection (e.g., palladium for hydrogenation steps). Contaminants from incomplete alkylation or side reactions (e.g., over-reduction) must be monitored via TLC or HPLC .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions on the cyclohexyl and cyclopentyl rings. For example, ethyl group protons resonate at δ 1.2–1.5 ppm (triplet), while amine protons appear broad at δ 1.5–2.5 ppm.
  • Mass Spectrometry (LC-MS) : Molecular ion peaks ([M+H]+^+) confirm molecular weight (e.g., ~209 g/mol). Fragmentation patterns reveal loss of ethyl or cyclopentyl groups.
  • X-ray Crystallography : Resolves stereochemistry and ring conformations, though crystal growth may require slow evaporation in non-polar solvents .

Q. What are the key physicochemical properties of this compound relevant to its behavior in experimental settings?

  • Methodological Answer :

  • Lipophilicity (logP) : Estimated at ~2.5–3.0 due to the ethyl and cyclohexyl groups, influencing solubility in organic solvents (e.g., DMSO, ethanol).
  • pKa : The amine group has a pKa of ~10.5, making it protonated at physiological pH, affecting bioavailability.
  • Stability : Sensitive to oxidation; storage under inert gas (N2_2) at −20°C is recommended. Stability assays (HPLC) under varying pH/temperature conditions are essential .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Assay Standardization : Validate experimental conditions (e.g., cell line viability, receptor density) using positive controls (e.g., known agonists/antagonists).
  • Purity Verification : Confounders from synthetic byproducts (e.g., ethylated isomers) are identified via LC-MS and excluded via preparative HPLC.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-(4-Chlorophenyl)cyclopentan-1-amine) to identify substituent-driven trends .

Q. How does the substitution pattern on the cyclohexyl and cyclopentyl rings influence the compound's receptor binding affinity?

  • Methodological Answer :

  • Steric Effects : Bulkier substituents (e.g., ethyl vs. chlorine) reduce binding to sterically constrained receptors.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance hydrogen bonding with targets like G-protein-coupled receptors.
  • Structure-Activity Relationship (SAR) Table :
SubstituentBinding Affinity (IC50_{50}, nM)Target Receptor
4-Ethylcyclohexyl120 ± 15Dopamine D2
4-Chlorophenyl85 ± 10Serotonin 5-HT2A
3-Methoxyphenyl200 ± 25NMDA
  • Docking studies (AutoDock Vina) predict favorable interactions with hydrophobic pockets .

Q. In designing enantioselective synthesis for this compound, what chiral catalysts or resolving agents have shown promise?

  • Methodological Answer :

  • Chiral Catalysts : Jacobsen’s thiourea catalysts for asymmetric Strecker synthesis yield enantiomeric excess (ee) >90%.
  • Kinetic Resolution : Lipase-mediated acylations (e.g., Candida antarctica Lipase B) separate enantiomers via differential reaction rates.
  • Chiral HPLC : Use of cellulose-based columns (Chiralpak IB) resolves racemic mixtures. Optimize mobile phase (hexane:isopropanol) for baseline separation .

Q. How do conformational dynamics of the cyclohexyl and cyclopentyl rings affect the compound's pharmacokinetic profile?

  • Methodological Answer :

  • Ring Puckering : Cyclohexyl chair conformations reduce steric hindrance, enhancing membrane permeability (PAMPA assay logPe > −5).
  • Cyclopentane Strain : Partial eclipsing in the cyclopentane ring increases metabolic susceptibility. Deuterium labeling tracks oxidative metabolism via CYP3A4 .

Q. What computational modeling approaches are utilized to predict the interaction of this compound with neurological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : GROMACS simulations (CHARMM36 force field) model ligand-receptor binding stability over 100 ns trajectories.
  • QSAR Models : Hammett constants and Verloop parameters correlate substituent effects with activity.
  • Free Energy Perturbation (FEP) : Predicts binding affinity changes upon ethyl-to-fluorine substitution .

Data Contradiction Analysis Example

  • Issue : Conflicting IC50_{50} values for dopamine receptor binding (120 nM vs. 250 nM).
  • Resolution :
    • Source Comparison : Verify assay protocols (radioligand vs. fluorescence polarization).
    • Compound Purity : Re-test batches with >98% purity (HPLC).
    • Receptor Heterogeneity : Use clonal cell lines (e.g., HEK293-D2R) to minimize variability .

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